6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride
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Overview
Description
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride is a chemical compound with the molecular formula C10H13ClN4O2. It is a derivative of quinazoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride typically involves the reaction of 6,7-dimethoxyquinazoline with appropriate amine derivatives under controlled conditions. One common method involves the use of 2,4-diamino-6,7-dimethoxyquinazoline as a starting material, which is then reacted with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline diones, while substitution reactions can produce various substituted quinazoline derivatives .
Scientific Research Applications
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of epigenetic regulation.
Medicine: It has shown promise as a lead compound in the development of drugs targeting diseases such as cancer and malaria
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes involved in epigenetic regulation. It acts as an inhibitor of histone lysine methyltransferases, which are enzymes that modify histones and regulate gene expression. By inhibiting these enzymes, the compound can alter gene expression patterns, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline-2,4-dione: Another derivative of quinazoline with similar chemical properties but different biological activities.
2,4-Diamino-6,7-dimethoxyquinoline: A related compound with a quinoline core structure, known for its inhibitory effects on similar enzymes.
Uniqueness
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit histone lysine methyltransferases with high selectivity makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6,7-dimethoxyquinazoline-2,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.2ClH/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11;;/h3-4H,1-2H3,(H4,11,12,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVARJHAXQQOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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